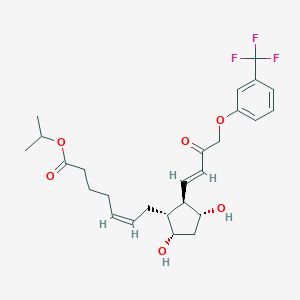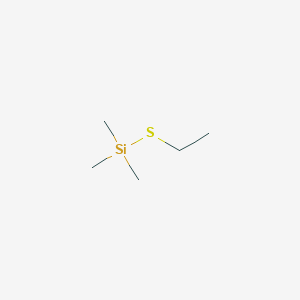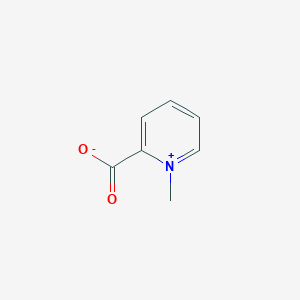
荷马林
描述
Homarine, also known as N-methyl picolinic acid betaine, is an organic compound with the chemical formula C7H7NO2 . It is commonly found in aquatic organisms from phytoplankton to crustaceans .
Synthesis Analysis
The identity of Homarine was first assigned by liquid chromatography coupled to tandem MS and 1H NMR spectroscopy, and then confirmed by total synthesis and spectroscopic comparison of synthetic Homarine and whale shark serum samples .
Molecular Structure Analysis
Homarine has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da . It contains a total of 17 bonds; 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 positively charged N and 1 Pyridine(s) .
Chemical Reactions Analysis
Homarine functions as an osmolyte by affecting the ionic strength of the cytosol and thereby maintaining osmotic pressure within the cell . It may also act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline .
Physical And Chemical Properties Analysis
Homarine has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da . It has 3 H bond acceptors, 1 H bond donor, 1 freely rotating bond, and 0 Rule of 5 violations . Its ACD/LogP is -3.91, ACD/LogD (pH 5.5) is -2.58, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.76, ACD/LogD (pH 7.4) is -2.58, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.76 . Its polar surface area is 44 Å2 .
科学研究应用
Pattern Control in Marine Hydroids
Homarine, also known as N-methylpicolinic acid, is involved in pattern control in a marine hydroid called Hydractinia echinata . When applied to whole animals, homarine prevents metamorphosis from the larval to adult stage and alters the pattern of adult structures . The concentration of homarine in oocytes is about 25 mM .
Role in Life Cycle of Hydractinia
The role of homarine in Hydractinia pattern-forming processes has been studied by analyzing the homarine content of Hydractinia during its life cycle . During embryogenesis, metamorphosis, and early colony development, the overall homarine content does not change . Adult colonies contain a fourfold lower homarine concentration than larvae .
Osmolyte Function
Homarine functions as an osmolyte, affecting the ionic strength of the cytosol and thereby maintaining osmotic pressure within the cell . This function is crucial for the survival of organisms in various environments, particularly those with high salinity or extreme temperatures.
Methyl Group Donor
Homarine may also act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline . This function is important in a variety of biological processes, including gene expression and protein function.
Influence on Tissue Formation
Homarine and trigonelline, another compound found in Hydractinia tissue, are morphogenetically active at μM concentrations, whereas mM concentrations are present in the tissue . This suggests that both substances are stored within the tissue and may influence tissue formation .
作用机制
Target of Action
Homarine, also known as N-methyl picolinic acid betaine, is an organic compound that primarily targets the cytosol of cells . It is commonly found in aquatic organisms, from phytoplankton to crustaceans .
Mode of Action
Homarine functions as an osmolyte, affecting the ionic strength of the cytosol and thereby maintaining osmotic pressure within the cell . Additionally, it may act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline . The process of methyl donation converts homarine into picolinic acid and is reversible .
Biochemical Pathways
The biochemical pathways affected by homarine are primarily related to osmoregulation and methylation. As an osmolyte, homarine plays a crucial role in maintaining the osmotic balance within cells . In terms of methylation, homarine can donate its methyl group to other compounds, contributing to the biosynthesis of N-methylated chemicals .
Pharmacokinetics
Given its role as an osmolyte and a methyl group donor, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are influenced by these functions .
Result of Action
The primary result of homarine’s action is the maintenance of osmotic pressure within cells . By affecting the ionic strength of the cytosol, it helps to regulate the cell’s internal environment . Additionally, its role as a methyl group donor can influence the synthesis of other compounds, potentially impacting various cellular processes .
Action Environment
The action of homarine is influenced by the environmental conditions of the organism in which it is found. For example, in marine organisms, the salinity of the surrounding water can impact the osmotic balance within cells, and thus the function of homarine as an osmolyte
未来方向
The major difference between healthy and unhealthy individuals was the concentration of Homarine, which was present at substantially lower concentrations in unhealthy whale sharks, suggesting that this metabolite may be a useful biomarker of health status in this species . This opens up new avenues for research into the role of Homarine in health and disease, particularly in marine organisms .
属性
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLKRNVNFIOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196201 | |
| Record name | Homarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homarine | |
CAS RN |
445-30-7 | |
| Record name | Homarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In which organisms is homarine found?
A1: Homarine is a natural product found in a variety of marine organisms, including crustaceans (e.g., lobsters, shrimp) [, ], mollusks (e.g., squid, oysters, scallops) [, , , , ], and cnidarians (e.g., sea anemones) []. It is also found in some algae [] and marine bacteria [].
Q2: What are the proposed biological roles of homarine?
A2: Homarine has been suggested to play various roles:
- Osmoregulation: Homarine may help marine organisms cope with changes in salinity by acting as an osmolyte, balancing osmotic pressure within cells [, , ].
- Morphogenesis: In the marine hydroid Hydractinia echinata, homarine has been implicated in controlling metamorphosis and the development of adult structures [].
- Predator Detection: Mud crabs (Panopeus herbstii) use homarine, along with trigonelline, as a chemical cue to detect the presence of their predator, the blue crab (Callinectus sapidus) [].
- Antibacterial activity: Homarine has shown antibacterial activity against microbes found in the Antarctic soft coral Gersemia antarctica [].
Q3: What is the chemical structure of homarine?
A3: Homarine is the N-methylated derivative of picolinic acid (pyridine-2-carboxylic acid).
Q4: What is the molecular formula and weight of homarine?
A4: The molecular formula of homarine is C7H8NO2 and its molecular weight is 138.14 g/mol.
Q5: What are the key spectroscopic features of homarine?
A5:
- UV-Vis Spectroscopy: Homarine exhibits a strong absorption peak around 271 nm [, ].
- NMR Spectroscopy: Characteristic signals in the 1H NMR spectrum include a singlet for the N-methyl group and signals for the pyridine ring protons [].
Q6: How is homarine synthesized?
A6: Homarine is synthesized by the N-methylation of picolinic acid using S-adenosyl-L-methionine (SAM) as the methyl donor []. A homarine-synthesizing enzyme has been isolated and characterized from the turban shell (Batillus cornutus) [].
Q7: What are the potential metabolic precursors of homarine?
A7: Studies in the shrimp Penaeus duorarum suggest that quinolinic acid, a catabolite of tryptophan, is an effective precursor of homarine [, ]. Acetate and glycerol are also incorporated into homarine, while bicarbonate is poorly utilized [, ].
Q8: How does homarine affect osmoregulation in marine organisms?
A8: As an osmolyte, homarine helps maintain cell volume and function under osmotic stress. Its intracellular concentration may increase in response to hyperosmotic conditions, such as those experienced in high salinity environments [, , ].
Q9: Can homarine be used as a biomarker?
A9: Lower concentrations of homarine in serum have been associated with unhealthy whale sharks (Rhincodon typus) compared to healthy individuals, suggesting it could potentially be a biomarker of health status in this species [].
Q10: What is the environmental fate of homarine?
A10: While specific degradation pathways for homarine are not fully understood, being a relatively small and polar molecule, it is expected to be readily biodegraded in the marine environment.
Q11: How is homarine typically extracted and quantified?
A11: Homarine can be extracted from biological samples using various solvents, including water, methanol, and ethanol [, , ]. Quantification is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry (MS) [, , , ]. Polarographic methods have also been employed for its determination [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)


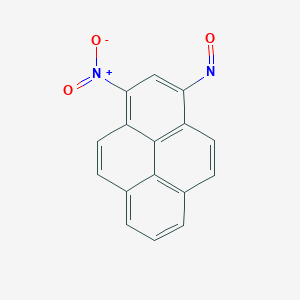
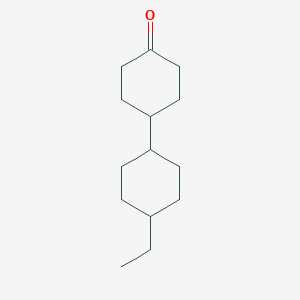




![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)

